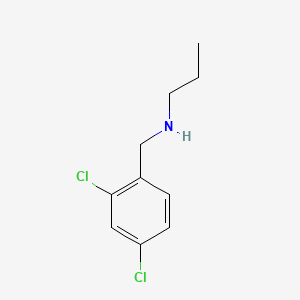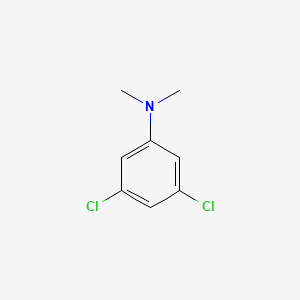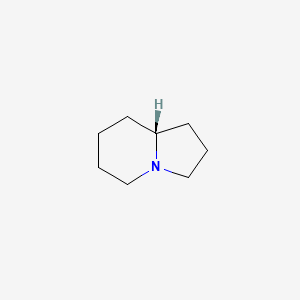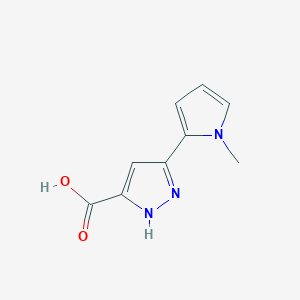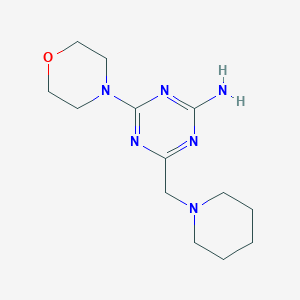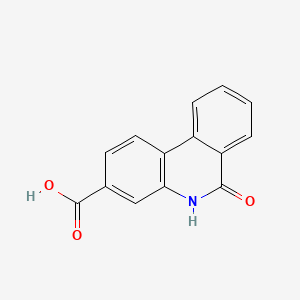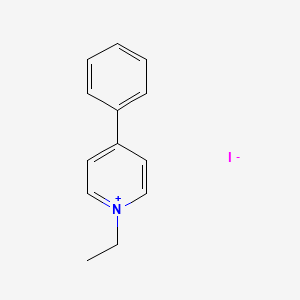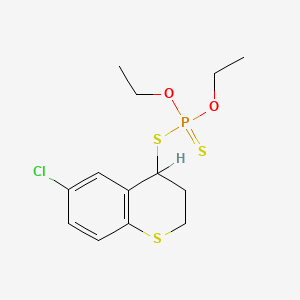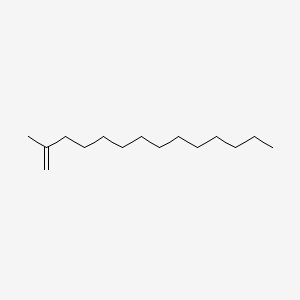
2-Methyl-1-tetradecene
Vue d'ensemble
Description
2-Methyl-1-tetradecene is an organic compound belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. Its molecular formula is C15H30, and it has a molecular weight of 210.3987 . This compound is a long-chain hydrocarbon with a methyl group attached to the second carbon of the tetradecene chain, making it a branched alkene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methyl-1-tetradecene can be synthesized through various methods, including:
Alkylation of Alkenes: One common method involves the alkylation of 1-tetradecene with methylating agents under acidic conditions.
Dehydration of Alcohols: Another method is the dehydration of 2-methyl-1-tetradecanol using strong acids like sulfuric acid or phosphoric acid at elevated temperatures.
Industrial Production Methods: In industrial settings, this compound is often produced through:
Catalytic Cracking: This process involves the catalytic cracking of larger hydrocarbons to produce smaller alkenes, including this compound.
Olefins Metathesis: This method uses catalysts to rearrange the carbon-carbon double bonds in alkenes, producing this compound as one of the products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-1-tetradecene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Hydrogenation: The compound can be hydrogenated to form 2-methyl-tetradecane using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Halogenation: It reacts with halogens like chlorine or bromine to form dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Hydrogenation: Hydrogen gas (H2) with a palladium or platinum catalyst.
Halogenation: Chlorine (Cl2) or bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed:
Oxidation: 2-Methyl-1-tetradecanol, 2-Methyl-1-tetradecanal, 2-Methyl-tetradecanoic acid.
Hydrogenation: 2-Methyl-tetradecane.
Halogenation: 2-Methyl-1,2-dichlorotetradecane or 2-Methyl-1,2-dibromotetradecane.
Applications De Recherche Scientifique
2-Methyl-1-tetradecene has various applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of other organic compounds and as a reagent in organic reactions.
Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of lubricants, surfactants, and polymer additives.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-tetradecene involves its reactivity due to the presence of the carbon-carbon double bond. This double bond can participate in various chemical reactions, such as addition, oxidation, and polymerization. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs.
Comparaison Avec Des Composés Similaires
1-Tetradecene: A straight-chain alkene with a similar molecular formula but without the methyl group.
2-Methyl-1-tridecene: A similar branched alkene with one less carbon atom.
2-Methyl-1-pentadecene: A similar branched alkene with one more carbon atom.
Uniqueness: 2-Methyl-1-tetradecene is unique due to its specific branching and chain length, which influence its physical and chemical properties. This branching can affect its reactivity, boiling point, and solubility compared to its straight-chain and differently branched counterparts.
Propriétés
IUPAC Name |
2-methyltetradec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h2,4-14H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNMNSLVXDWAFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334630 | |
| Record name | 2-Methyl-1-tetradecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52254-38-3 | |
| Record name | 2-Methyl-1-tetradecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




